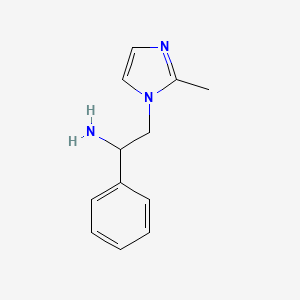![molecular formula C15H24N2O B12121154 Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- CAS No. 21867-74-3](/img/structure/B12121154.png)
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- is a synthetic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 4-(2-methylpropoxy)benzyl chloride.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where piperazine reacts with 4-(2-methylpropoxy)benzyl chloride under basic conditions. This reaction is usually carried out in a solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups present to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
1-Phenylpiperazine: Known for its psychoactive properties and use in medicinal chemistry.
1-Methyl-4-(2-methylpropenyl)piperazine: Another derivative with distinct chemical properties.
Uniqueness
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the 2-methylpropoxy group on the phenyl ring can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
21867-74-3 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1-[[4-(2-methylpropoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C15H24N2O/c1-13(2)12-18-15-5-3-14(4-6-15)11-17-9-7-16-8-10-17/h3-6,13,16H,7-12H2,1-2H3 |
Clave InChI |
WGTBQMZUCWMPOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)


![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)



![2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121120.png)
![(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione](/img/structure/B12121124.png)




